2-(Dipentylamino)indene-1,3-dione

Description

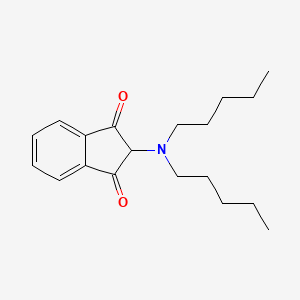

2-(Dipentylamino)indene-1,3-dione is a synthetic derivative of the indene-1,3-dione scaffold, characterized by a dipentylamino substituent at the 2-position. The indene-1,3-dione core is a planar, electron-deficient aromatic system, making it a versatile platform for designing compounds with tailored electronic and biological properties. The dipentylamino group introduces strong electron-donating characteristics, which modulate the molecule’s redox behavior, solubility, and intermolecular interactions.

Properties

CAS No. |

5429-77-6 |

|---|---|

Molecular Formula |

C19H27NO2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

2-(dipentylamino)indene-1,3-dione |

InChI |

InChI=1S/C19H27NO2/c1-3-5-9-13-20(14-10-6-4-2)17-18(21)15-11-7-8-12-16(15)19(17)22/h7-8,11-12,17H,3-6,9-10,13-14H2,1-2H3 |

InChI Key |

ZTRDBOKYURIPGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)C1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dipentylamino)indene-1,3-dione typically involves the nucleophilic addition of dipentylamine to an indene-1,3-dione precursor. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the nucleophilic attack and subsequent formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer. The use of catalysts and solvents that enhance the reaction rate and yield is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Dipentylamino)indene-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the indene-1,3-dione core to indane derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring or the amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Indane derivatives.

Substitution: Halogenated or aminated indene derivatives.

Scientific Research Applications

2-(Dipentylamino)indene-1,3-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of organic electronic materials and photoinitiators for polymerization.

Mechanism of Action

The mechanism of action of 2-(Dipentylamino)indene-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential interactions with a variety of biomolecules.

Comparison with Similar Compounds

Table 1: Electronic Properties of Key Derivatives

Key Findings :

- Dipentylamino vs. Diphenylamino: The dipentylamino group in this compound provides greater electron-donating capacity compared to diphenylamino analogs (e.g., 2-[(diphenylamino)methylene]-1H-indene-1,3(2H)-dione ). This enhances charge transport in organic semiconductors and improves adsorption on metal surfaces for corrosion inhibition .

Key Findings :

- Anticoagulant activity is strongly linked to electron-withdrawing substituents (e.g., diphenylacetyl, methylsulfanyl) that stabilize the indene-1,3-dione core’s oxidized state .

- The dipentylamino group’s lipophilicity may enhance blood-brain barrier penetration, though its pharmacological profile remains unexplored .

Table 3: Performance in Material Science

Key Findings :

- The dipentylamino group’s electron-donating nature raises the HOMO energy (-5.2 eV estimated via DFT), enhancing electron donation to metal surfaces and improving corrosion inhibition efficiency .

- In contrast, DMABI derivatives with benzylidene substituents exhibit broader absorption spectra, making them superior for photovoltaic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.